N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-5-3-6-15(11-14)19-25-22-27(26-19)17(13-31-22)9-10-23-20(28)21(29)24-16-7-4-8-18(12-16)30-2/h3-8,11-13H,9-10H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYTYPACHUULEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the oxalamide moiety.
Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Triazole Synthesis: The triazole ring is often prepared via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling Reaction: The final step involves the coupling of the thiazole and triazole intermediates with an oxalamide derivative under mild conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thiazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown potent activity against various human cancer cell lines. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation through multiple biochemical pathways .
Antimicrobial Effects
N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has been studied for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the thiazole and triazole rings enhances the interaction with microbial targets, potentially leading to increased efficacy in treating infections .
Other Pharmacological Activities
The compound also exhibits various other biological activities:
- Antiviral Activity : Similar compounds have shown promise against viral infections by inhibiting viral replication.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in related compounds.
- Antioxidant Properties : The antioxidant capacity is attributed to the presence of functional groups that can scavenge free radicals.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of the thiazolotriazole intermediate followed by coupling with oxalyl chloride derivatives to form the oxalamide linkage. Efficient synthetic methods are crucial for optimizing yield and minimizing costs in industrial applications .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- Anticancer Studies : A study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer efficacy against human cancer cell lines. It was found that these compounds could induce apoptosis effectively .
- Antimicrobial Research : Another research focused on the antimicrobial activity of thiazole derivatives, revealing that they possess significant bactericidal effects comparable to standard antibiotics .
- Biochemical Pathways : Investigations into the biochemical mechanisms indicate that these compounds may interact with multiple pathways affecting enzyme activity related to cancer and inflammation .
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogues
Biological Activity
N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C22H24N6O2S
- Molecular Weight : 436.54 g/mol
- CAS Number : 2034419-04-8
The structure encompasses key functional groups such as oxalamide, thiazole, and triazole moieties, which are known for their biological relevance.
| Component | Description |
|---|---|
| Molecular Formula | C22H24N6O2S |
| Molecular Weight | 436.54 g/mol |
| CAS Number | 2034419-04-8 |
Anticancer Properties
Research indicates that compounds featuring thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar scaffolds demonstrate potent effects against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Effects
The presence of the thiazole and triazole moieties in this compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of microbial pathogens .
Enzyme Inhibition
Thiazole and triazole derivatives are known to interact with various enzymes. The ability of these compounds to form hydrogen bonds with active sites enhances their inhibitory effects on enzymes such as aromatase and carbonic anhydrase. This characteristic positions them as promising candidates for drug development targeting enzyme-related diseases .
Study 1: Anticancer Activity Evaluation
A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives against a panel of nearly 60 human cancer cell lines. Results indicated that certain derivatives exhibited enhanced anticancer activity compared to their respective amides. Specifically, compounds with the thiazolo-triazole framework showed higher efficacy against breast and colon cancer cells .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives containing the thiazole structure demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains could further enhance antimicrobial potency .
Q & A
Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-b][1,2,4]triazole-oxalamide hybrids?
The synthesis typically involves multi-step reactions:
- Thiazolo-triazole core formation : Cyclization of 1,2,4-triazole-5-thiol derivatives with maleimides or chloroacetyl reagents under reflux in glacial acetic acid (80–100°C, 2–24 hours) .
- Oxalamide linkage : Reaction of intermediates (e.g., amine-functionalized thiazolo-triazole) with oxalyl chloride or ethyl oxalyl chloride in anhydrous solvents (e.g., dichloromethane) under nitrogen, followed by coupling with substituted anilines .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the final product .
Q. How can the structural integrity of this compound be validated post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and oxalamide linkage (e.g., carbonyl signals at ~160–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages (tolerance <0.4%) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ciprofloxacin .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Design of Experiments (DoE) : Vary catalysts (e.g., Rhodium or Palladium complexes), solvents (DMF vs. THF), and temperatures to identify optimal parameters .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves regioselectivity .
- In-line purification : Use of scavenger resins or flow chemistry to minimize intermediate isolation steps .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use identical cell lines, bacterial strains, and positive controls to reduce variability .
- SAR analysis : Compare analogs (e.g., substituents on the m-tolyl group) to identify structural determinants of activity. For example, electron-withdrawing groups may enhance antimicrobial potency but reduce solubility .
Q. How can computational modeling predict its pharmacokinetic properties?
- Molecular docking : Simulate binding to target proteins (e.g., bacterial DNA gyrase or tubulin) using AutoDock Vina or Schrödinger Suite .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
Q. What advanced techniques characterize its solubility and formulation stability?
- HPLC-UV/MS : Quantify solubility in PBS or simulated biological fluids (e.g., FaSSGF) .
- DSC/TGA : Assess thermal stability and identify polymorphic forms .
- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to enhance bioavailability .
Methodological Challenges & Solutions
Q. How to address low yields in oxalamide coupling reactions?
- Activation reagents : Replace oxalyl chloride with HATU or EDCI for milder conditions .
- Solvent optimization : Use DMF for polar intermediates or dichloromethane for non-polar systems .
Q. What analytical methods validate purity for in vivo studies?
Q. How to design SAR studies for thiazolo-triazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
